3-(3-Methoxyphenyl)cyclopentanone

CAS No.: 171046-94-9

Cat. No.: VC2385625

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171046-94-9 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)cyclopentan-1-one |

| Standard InChI | InChI=1S/C12H14O2/c1-14-12-4-2-3-9(8-12)10-5-6-11(13)7-10/h2-4,8,10H,5-7H2,1H3 |

| Standard InChI Key | ARRFLEJFTVGOPN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2CCC(=O)C2 |

| Canonical SMILES | COC1=CC=CC(=C1)C2CCC(=O)C2 |

Introduction

Chemical Structure and Properties

Structural Features

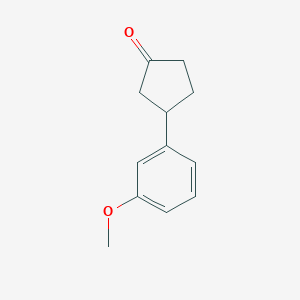

3-(3-Methoxyphenyl)cyclopentanone consists of a cyclopentanone core with a 3-methoxyphenyl substituent at the 3-position of the cyclopentanone ring. The structure features:

-

A five-membered cyclopentanone ring containing a ketone functional group

-

A phenyl ring with a methoxy group specifically at the meta (3) position

-

The molecular formula C₁₂H₁₄O₂

-

A molecular weight of approximately 190.24 g/mol

This unique structural arrangement contributes to its distinct chemical behavior and potential applications in various fields.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:

| Property | Predicted Value | Basis |

|---|---|---|

| Physical State | Colorless to pale yellow solid or oil | Based on similar cyclopentanone derivatives |

| Melting Point | 50-65°C | Estimated from compounds with similar structure |

| Boiling Point | Approximately 310-320°C at 760 mmHg | Based on molecular weight and functionality |

| Density | Approximately 1.07-1.10 g/cm³ | Derived from similar aromatic ketones |

| Solubility | Soluble in organic solvents; poorly soluble in water | Based on polarity and functional groups |

| Flash Point | Approximately 130-140°C | Estimated from similar ketones |

Synthesis Methods

Friedel-Crafts Acylation

The cyclopentanone ring can be introduced to 3-methoxybenzene (resorcinol monomethyl ether) via Friedel-Crafts acylation, followed by selective reduction of the resulting ketone and subsequent oxidation to obtain the desired product.

Michael Addition Approach

A viable synthetic route involves Michael addition using 3-methoxyphenylacetic acid derivatives and appropriate α,β-unsaturated compounds to form the cyclopentanone scaffold.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions between 3-cyclopentenone derivatives and 3-methoxyphenylboronic acid can provide an efficient route to the target compound.

Reaction Conditions

Optimal synthesis typically requires:

-

Temperature control (generally 30-50°C)

-

Appropriate catalyst selection (e.g., palladium complexes, Lewis acids)

-

Solvent selection (THF, DME, or 1,4-dioxane)

-

Reaction monitoring via TLC or HPLC

-

Careful purification via flash column chromatography

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides critical structural information:

Infrared Spectroscopy

Key IR absorption bands would include:

-

C=O stretching: 1710-1730 cm⁻¹

-

Aromatic C=C stretching: 1600-1580 cm⁻¹ and 1475-1450 cm⁻¹

-

C-O-C stretching (methoxy): 1250-1260 cm⁻¹

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): 2850-2950 cm⁻¹

Mass Spectrometry

Expected mass spectrometric features include:

-

Molecular ion peak [M]⁺ at m/z 190

-

Fragment peaks at m/z 162 (loss of CO)

-

Fragment at m/z 135 (loss of cyclopentanone moiety)

-

Fragment at m/z 107 (3-methoxyphenyl cation)

Chemical Reactivity

Reactivity of the Ketone Moiety

The cyclopentanone unit exhibits typical ketone reactivity:

Nucleophilic Addition Reactions

3-(3-Methoxyphenyl)cyclopentanone undergoes nucleophilic addition with various reagents:

| Reagent | Expected Product | Reaction Conditions |

|---|---|---|

| NaBH₄ | 3-(3-Methoxyphenyl)cyclopentanol | 0-25°C, methanol or THF, 1-4 hours |

| RMgX (Grignard) | Tertiary alcohols | -78 to 0°C, THF, anhydrous conditions |

| HCN | Cyanohydrin | Basic conditions, 0-25°C |

| RNH₂ | Imines | Acid catalyst, molecular sieves, reflux |

Enolization Reactions

The α-carbon position can participate in various reactions:

-

Aldol condensations

-

Alkylation reactions

-

Halogenation reactions

-

Michael additions as a donor

Reactivity of the Methoxyphenyl Group

The aromatic ring with the methoxy substituent exhibits distinct reactivity:

-

Electrophilic aromatic substitution (primarily at positions ortho and para to the methoxy group)

-

Potential for demethylation under strong acidic conditions

-

Metal-catalyzed coupling reactions

-

Oxidation reactions of the methoxy group

Biological Activity and Applications

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis:

-

Building block for more complex molecules

-

Precursor for heterocyclic compounds

-

Starting material for stereoselective transformations

-

Component in diversity-oriented synthesis

Materials Science Applications

Potential uses in materials science include:

-

Precursor for specialty polymers

-

Component in photosensitive materials

-

Building block for liquid crystal composites

-

Additive in specific industrial formulations

Structure-Activity Relationship Studies

Influence of Methoxy Position

The meta-position of the methoxy group on the phenyl ring creates distinct properties compared to ortho or para isomers:

| Property | 3-(3-Methoxyphenyl)cyclopentanone | Comparison with Isomers |

|---|---|---|

| Electronic Effects | Moderate electron donation | Different from 2-methoxy (ortho) and 4-methoxy (para) isomers |

| Steric Factors | Minimal steric hindrance | Less steric influence than 2-methoxy isomer |

| Hydrogen Bonding | Limited intramolecular interactions | Fewer than 2-methoxy isomer |

| Receptor Binding | Unique spatial arrangement | Different binding profile than other isomers |

Analytical Methods for Identification and Quantification

Chromatographic Methods

Effective separation and analysis can be achieved via:

-

HPLC with UV detection (λ = 254-280 nm)

-

Gas chromatography (with derivatization if necessary)

-

Thin-layer chromatography (Rf ~0.5 in hexane:ethyl acetate 7:3)

Advanced Spectroscopic Methods

Comprehensive structural elucidation requires:

-

2D NMR techniques (COSY, HSQC, HMBC)

-

High-resolution mass spectrometry

-

X-ray crystallography (if crystalline form is obtained)

-

Circular dichroism (if optical activity is present)

| Safety Aspect | Recommendation | Rationale |

|---|---|---|

| Personal Protection | Gloves, safety glasses, lab coat | Standard protection for organic chemicals |

| Storage | Cool, dry place in tightly closed container | Prevent oxidation and decomposition |

| Incompatibilities | Strong oxidizing agents, strong acids and bases | Prevent unwanted reactions |

| First Aid | Standard procedures for chemical exposure | Similar to other aromatic ketones |

Regulatory Considerations

While specific regulatory information for this compound is limited, general considerations include:

-

Proper labeling according to GHS guidelines

-

Appropriate SDS documentation

-

Compliance with chemical inventory requirements

-

Proper waste disposal procedures

Comparative Analysis with Related Compounds

Structural Analogs

Comparison with structurally related compounds reveals important structure-property relationships:

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| 3-(2-Methoxyphenyl)cyclopentanone | Methoxy at ortho position | Different electronic and steric effects |

| 3-(4-Methoxyphenyl)cyclopentanone | Methoxy at para position | Enhanced resonance effects |

| 3-Phenylcyclopentanone | No methoxy group | Lower polarity, different reactivity pattern |

| 3-(3-Hydroxyphenyl)cyclopentanone | Hydroxy instead of methoxy | Enhanced hydrogen bonding capability |

Functional Analogs

Compounds with similar functions but different structures offer valuable comparisons:

-

Other aromatic ketones used in similar applications

-

Alternative cyclic ketones with comparable reactivity

-

Different scaffolds with similar biological activity profiles

Future Research Directions

Synthetic Methodology Development

Research opportunities include:

-

Developing stereoselective synthesis methods

-

Exploring green chemistry approaches

-

Investigating catalytic enantioselective processes

-

Improving reaction efficiency and yields

Expanded Application Studies

Potential areas for further investigation include:

-

Comprehensive biological activity screening

-

Structure-activity relationship development

-

Material science applications exploration

-

Utilization in combinatorial chemistry

Analytical Method Advancement

Future analytical developments could focus on:

-

Development of specific detection methods

-

Metabolite identification studies

-

Stability and degradation pathway investigations

-

Novel spectroscopic approaches for characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume